

Ethnobotanical Uses of Solanocapsine-Containing Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Solanocapsine

Cat. No.: B1214099

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An in-depth exploration of the traditional use, pharmacology, and experimental protocols for investigating the therapeutic potential of **solanocapsine** and its plant sources.

Introduction

Solanocapsine is a steroidal alkaloid found in several species of the *Solanum* genus, most notably the Jerusalem cherry (*Solanum pseudocapsicum*). Historically, plants containing this compound have been utilized in various traditional medicine systems for a range of ailments. This technical guide provides a comprehensive overview of the ethnobotanical uses of **solanocapsine**-containing plants, their pharmacological activities, and detailed experimental protocols for researchers and drug development professionals. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams.

Ethnobotanical Uses

Solanum pseudocapsicum, commonly known as Jerusalem cherry, winter cherry, or Madeira winter cherry, is a small shrub cultivated as an ornamental plant.^[1] Despite its toxicity, particularly of the unripe fruits, it has a history of use in folk medicine.^{[2][3][4]}

Traditional medicinal applications of *Solanum pseudocapsicum* include:

- **Topical Applications:** The plant has been used externally to treat boils and gonorrhea.^{[2][3][4]}

- Internal Applications: In some traditional practices, it has been used to relieve abdominal pain and as a male tonic.[2][5] In Indian homeopathic medicine, it has been used for acute lower abdominal pain.[3]

Other Solanum species, which may also contain **solanocapsine** or related alkaloids, have a rich history in traditional medicine for treating a wide array of conditions, from respiratory and skin infections to ulcers and cancer.[6][7][8]

Chemical Properties of Solanocapsine

Solanocapsine is a steroidal alkaloid with the chemical formula $C_{27}H_{46}N_2O_2$. [9][10] It is a toxic compound, and all parts of the Solanum pseudocapsicum plant, especially the unripe fruits, are considered poisonous. [1][3]

Pharmacological Activities of Solanocapsine

Solanocapsine and extracts from plants containing it have demonstrated a range of pharmacological activities in preclinical studies. These activities suggest potential therapeutic applications, which are being explored by researchers.

Acetylcholinesterase Inhibition

Solanocapsine has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. [11] This inhibitory activity suggests its potential for the symptomatic treatment of neurological disorders such as Alzheimer's disease.

Table 1: Acetylcholinesterase Inhibitory Activity of **Solanocapsine**

Compound	IC ₅₀ (μM)	Source
Solanocapsine	3.22	[11]

Cytotoxic and Antitumor Activity

Solanocapsine and total alkaloid fractions from Solanum pseudocapsicum have exhibited cytotoxic effects against various cancer cell lines and in vivo antitumor activity. [12][13] The

proposed mechanisms of action involve the induction of apoptosis and the modulation of key signaling pathways.

Table 2: Cytotoxic Activity of Solanum Alkaloids

Compound/Extract	Cell Line	IC ₅₀ /LD ₅₀	Source
Solanine	4T1 (Breast Cancer)	34 μ M (24h), 17 μ M (48h)	[13]
Solanine	KB-ChR-8-5 (Oral Cancer)	30 μ M	[14]
Solamargine	HepG2 (Liver Cancer)	-	
Solasonine	AGS and HT-29 (Gastric and Colon Cancer)	Higher in cancer cells than healthy cells	[15]
O-methylsolanocapsine	HeLa (Cervical Cancer)	More susceptible than other cell lines	[16]
Solanum pseudocapsicum extract	MCF-7 (Breast Cancer)	-	[17]

In vivo studies using a Dalton's Lymphoma Ascites model in mice showed that the total alkaloid fraction of *S. pseudocapsicum* leaves at doses of 2.5 and 5.0 mg/kg body weight significantly increased the mean survival time of tumor-bearing mice.[12] However, a significant decrease in body weight was also observed, indicating toxicity at these doses.[12]

Anti-inflammatory Activity

Other Solanum alkaloids, such as α -solanine, have demonstrated potent anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂).[18] This is achieved through the inactivation of the NF- κ B signaling pathway.[18]

Antimicrobial Activity

Extracts from various *Solanum* species have shown broad-spectrum antimicrobial activity against bacteria and fungi.[19][20][21]

Table 3: Minimum Inhibitory Concentration (MIC) of *Solanum* Extracts

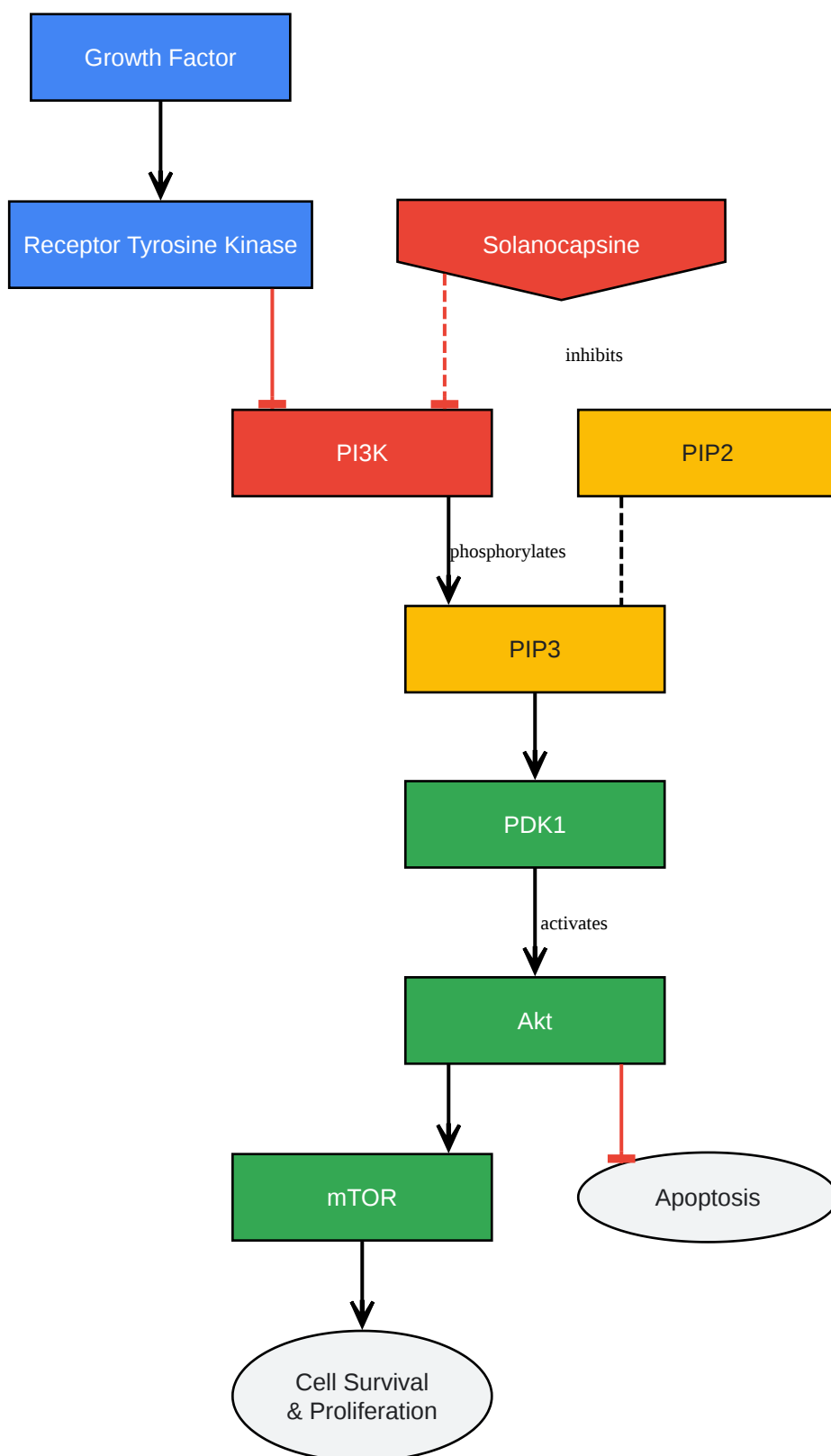
Plant Extract	Microorganism	MIC (µg/mL)	Source
<i>Solanum nigrum</i> aerial parts	<i>Pectobacterium carotovora</i>	125	[20]
<i>Solanum nigrum</i> aerial parts	Gram-positive cocci	250	[20]
<i>Solanum nigrum</i> roots	Various bacteria	≥ 500	[20]
<i>Solanum incanum</i> ethanol leaf extract	<i>E. coli</i> , <i>S. aureus</i>	1560	[1]

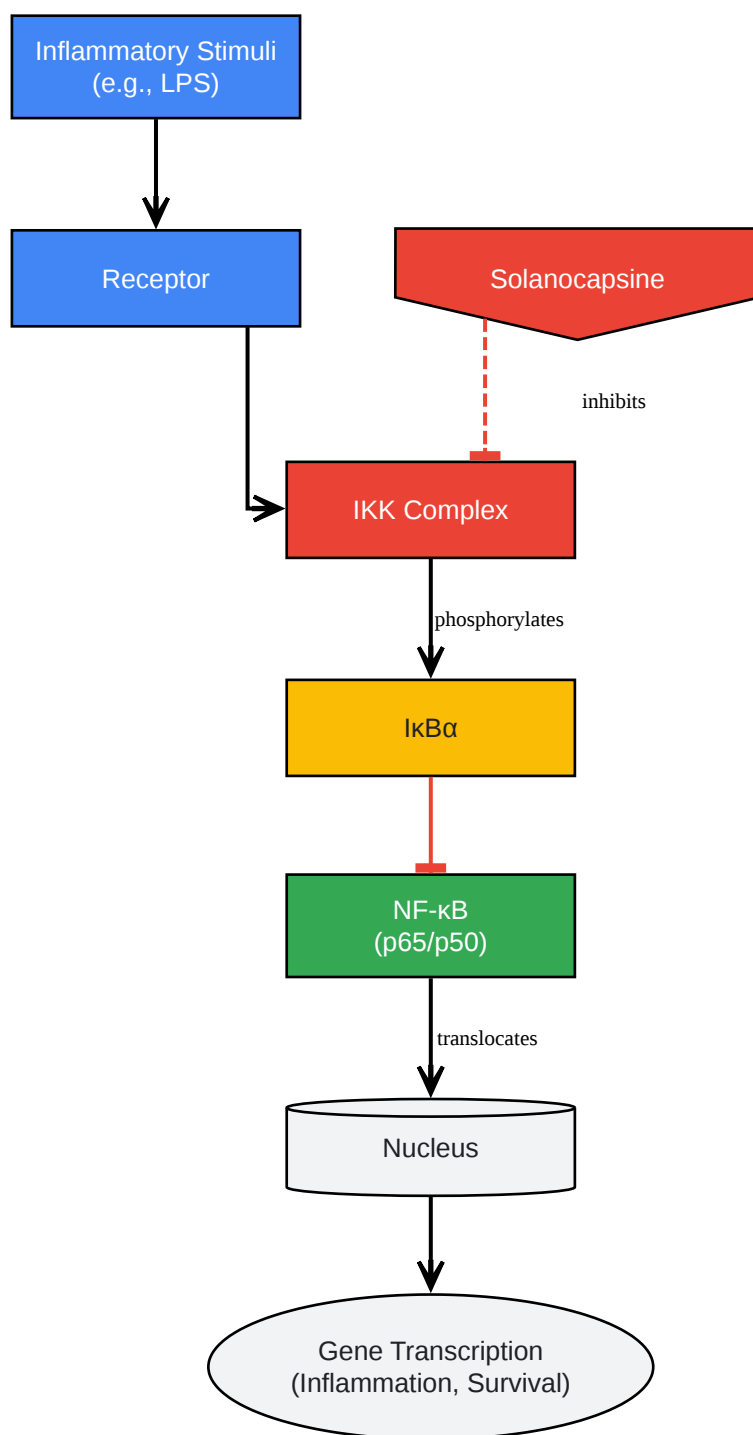
Signaling Pathways

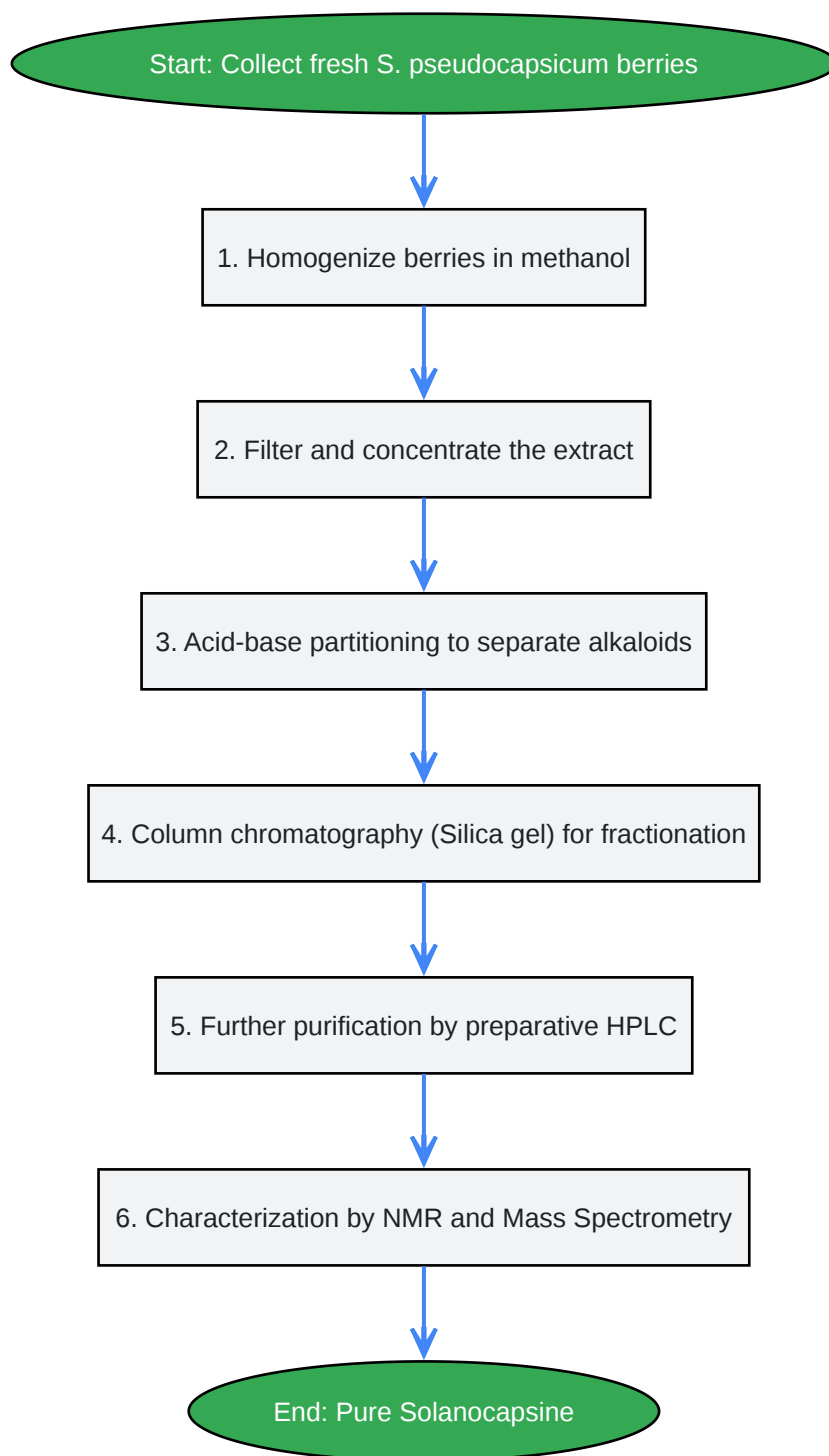
The anticancer activity of **solanocapsine** and related *Solanum* alkaloids is mediated through the modulation of several key signaling pathways, primarily the PI3K/Akt and NF-κB pathways.

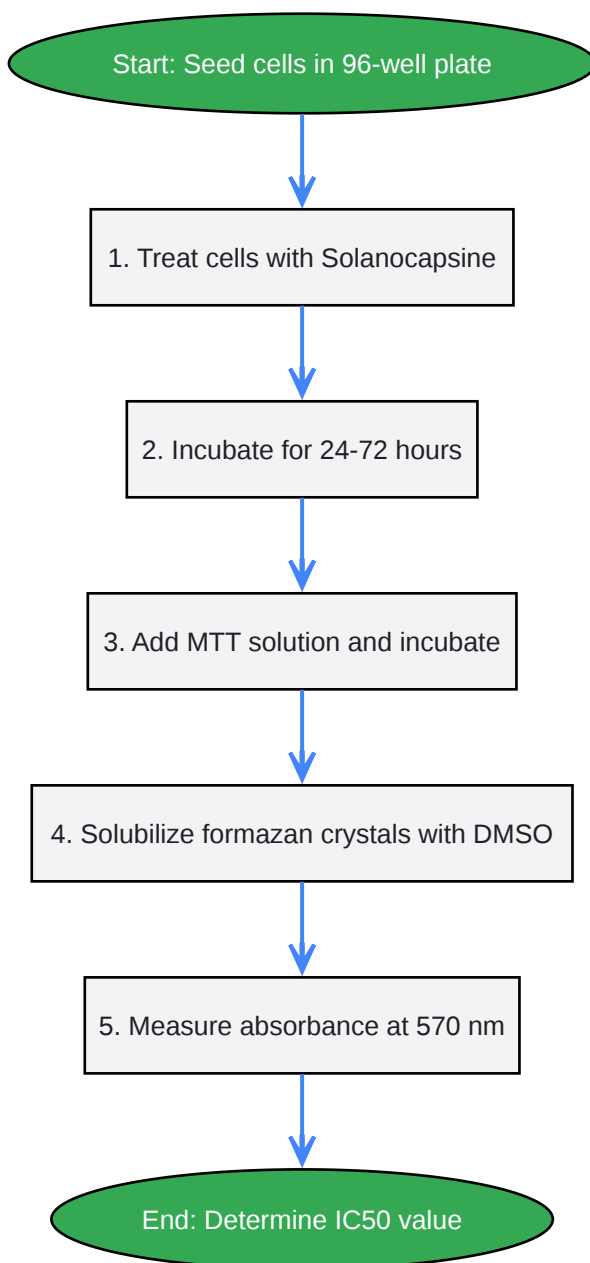
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, promoting tumor progression. *Solanum* alkaloids, including solanine, have been shown to inhibit the PI3K/Akt signaling pathway, leading to decreased cancer cell proliferation and induction of apoptosis.[6][14][22][23][24][25]









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